molecular formula C8H9N5O3 B2652228 5-methyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1251228-33-7

5-methyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2652228
CAS No.: 1251228-33-7
M. Wt: 223.192
InChI Key: KDNHUJAOGMGFQA-UHFFFAOYSA-N
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Description

5-methyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a sophisticated heterocyclic compound designed for advanced pharmaceutical and medicinal chemistry research. This molecule integrates two prominent pharmacophores—a 1,2,3-triazole and a 1,3,4-oxadiazole—into a single, multi-functional scaffold, making it a valuable building block in the development of new bioactive molecules. The 1,3,4-oxadiazole ring is a well-documented privileged structure in drug discovery, known for its wide spectrum of pharmacological activities. Compounds featuring this core have demonstrated antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties . This heterocycle is also recognized for its role as a bioisostere, capable of mimicking carboxylic acids, esters, and carboxamides, which can fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds . Similarly, the 1,2,3-triazole moiety is highly valued in medicinal chemistry. It often serves as a stable amide bond bioisostere, capable of participating in key hydrogen-bonding and dipole-dipole interactions with biological targets . The integration of these two powerful heterocycles in one molecule creates a synergistic construct particularly useful for probing new chemical space in hit-to-lead optimization campaigns . This compound is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]triazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O3/c1-4-7(8(14)15)11-12-13(4)3-6-10-9-5(2)16-6/h3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNHUJAOGMGFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=NN=C(O2)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2,4-triazole-3-carboxylic acid with hydrazides and carbon dioxide to form the oxadiazole ring . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole or triazole rings, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenated reagents like bromine (Br2) or chlorine (Cl2) in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing the triazole ring exhibit significant antimicrobial properties. The incorporation of the 5-methyl-1,3,4-oxadiazole moiety enhances the biological activity of triazoles. For instance, derivatives of this compound have been synthesized and tested for their efficacy against various bacterial strains and fungi. Studies show that modifications to the triazole ring can lead to improved potency against resistant strains of bacteria and fungi, making this compound a candidate for further development as an antimicrobial agent .

Anticancer Properties
The triazole scaffold has been extensively studied for its anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. For example, derivatives of 5-methyl-1H-triazole have shown promising results in inhibiting the growth of cancer cell lines in vitro. The structural modifications provided by the oxadiazole group may enhance these effects by improving solubility and bioavailability .

Anti-inflammatory Effects
Recent studies have indicated that compounds with a triazole structure can exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The incorporation of the oxadiazole moiety may contribute to these effects by modulating inflammatory pathways .

Agricultural Applications

Pesticidal Activity
Compounds similar to 5-methyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1H-triazole-4-carboxylic acid have been explored for their potential as pesticides. The unique chemical structure allows for targeted action against specific pests while minimizing harm to beneficial organisms. Research has shown that these compounds can disrupt the metabolic processes of pests, leading to effective pest control .

Herbicide Development
The herbicidal potential of triazole derivatives has also been investigated. These compounds can inhibit plant growth by interfering with key metabolic pathways. Studies have demonstrated that certain modifications can enhance herbicidal activity while reducing phytotoxicity to crops, thus offering a viable solution for weed management in agricultural systems .

Material Science Applications

Polymeric Materials
The incorporation of 5-methyl-1H-triazole into polymeric materials has been explored for its potential to enhance thermal stability and mechanical properties. Research indicates that polymers containing this compound exhibit improved resistance to degradation under heat and UV light exposure. This application is particularly relevant in developing durable materials for various industrial uses .

Nanocomposites
The use of triazole-based compounds in nanocomposite materials has shown promise in enhancing electrical conductivity and magnetic properties. These nanocomposites can be utilized in electronic devices and sensors due to their improved performance characteristics compared to traditional materials .

Summary Table: Applications of 5-Methyl-1-[(5-Methyl-1,3,4-Oxadiazol-2-Yl)methyl]-1H-1,2,3-Triazole-4-Carboxylic Acid

Application AreaSpecific Use CaseObserved Benefits
Medicinal ChemistryAntimicrobial agentsEffective against resistant strains
Anticancer agentsInhibition of cancer cell proliferation
Anti-inflammatory agentsModulation of inflammatory pathways
Agricultural SciencePesticidesTargeted action with minimal harm
HerbicidesEnhanced activity with reduced phytotoxicity
Material SciencePolymeric materialsImproved thermal stability and mechanical properties
NanocompositesEnhanced electrical conductivity

Mechanism of Action

The mechanism of action of 5-methyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with signaling pathways by modulating receptor activity. The compound’s effects are often mediated through the inhibition of key proteins such as NF-κB, which plays a crucial role in inflammation and cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

Aromatic vs. Heterocyclic Substituents

  • 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (C₁₀H₉N₃O₂): Replacing the oxadiazole-methyl group with a phenyl ring simplifies the structure. This derivative demonstrated antitumor activity against MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma) cell lines, with IC₅₀ values as low as 1.19 µM .
  • 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (C₇H₆N₄O₂S): Substitution with a thiazole ring enhanced antiproliferative activity, showing ~40% inhibition of NCI-H522 lung cancer cells .

Halogenated Aromatic Substituents

  • Structural similarity (67%) to the target compound suggests shared synthetic pathways .
Heterocyclic Linker Modifications
  • 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (C₇H₇N₅O₃): This structural isomer replaces the 1,3,4-oxadiazole with a 1,2,4-oxadiazole, altering electronic properties and hydrogen-bonding capacity. The SMILES string (CC1=NC(=NO1)CN2C=C(N=N2)C(=O)O) highlights differences in ring connectivity .
Physicochemical Data
Property Target Compound* 5-Methyl-1-phenyl-... 1-(Thiazol-2-yl)-...
Molecular Formula C₉H₁₀N₆O₃ C₁₀H₉N₃O₂ C₇H₆N₄O₂S
Molecular Weight (g/mol) 274.22 203.20 210.21
Water Solubility Moderate (carboxylic acid) Low (logP ~1.8) Moderate (logP ~1.2)
Key Functional Groups Triazole, Oxadiazole, COOH Triazole, Phenyl, COOH Triazole, Thiazole, COOH

*Calculated using ChemDraw.

Biological Activity

5-methyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and potential neuroprotective properties.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole and oxadiazole moiety. Its molecular formula is C10H12N4O3C_{10}H_{12}N_4O_3, with a molecular weight of 240.23 g/mol. The presence of these heterocycles contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole and oxadiazole derivatives. For instance, compounds with similar structures have shown significant antiproliferative activity against various cancer cell lines:

Compound Cell Line IC50 (μM)
Compound 9MCF-71.1
HCT-1162.6
HepG21.4

These results indicate that derivatives of the triazole and oxadiazole moieties can inhibit cancer cell proliferation effectively, outperforming standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Studies have demonstrated that derivatives similar to this compound show effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism of action likely involves interference with bacterial cell wall synthesis or metabolic pathways .

Neuroprotective Potential

In addition to its anticancer and antimicrobial activities, the compound has been investigated for its neuroprotective properties. Research indicates that compounds containing oxadiazole derivatives may help in the treatment of neurodegenerative diseases such as Alzheimer's disease by inhibiting tau-mediated neurodegeneration . This suggests a potential application in managing tauopathies.

Case Studies

Several case studies have documented the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their biological activities. Among these, certain compounds demonstrated strong anticancer effects through mechanisms such as thymidylate synthase inhibition .
  • Oxadiazole Derivatives : Another study focused on oxadiazole derivatives exhibiting broad-spectrum bioactivities, including anticancer and anti-inflammatory effects. The findings suggest that modifications to the oxadiazole ring can enhance bioactivity .

Q & A

Q. Critical Parameters :

  • Temperature control during exothermic reactions (e.g., cyclocondensation).
  • Purification via column chromatography or recrystallization to remove unreacted starting materials.
  • Catalytic efficiency (e.g., Cu(I) catalyst purity in CuAAC).

Q. Table 1. Comparison of Synthesis Methods

MethodKey ConditionsYield Optimization TipsReference
Acid-catalyzed refluxAcetic acid, 3–5 h refluxUse excess sodium acetate
Vilsmeier-Haack reactionDMF/POCl₃, 0–5°CSlow addition of POCl₃
CuAACCuSO₄·5H₂O, sodium ascorbateDegas solvents to prevent oxidation

Basic: How is structural integrity and purity confirmed in synthetic chemistry research?

Methodological Answer:

  • X-ray crystallography : Resolves bond lengths/angles (e.g., mean C–C bond deviation: 0.003 Å) and hydrogen-bonding networks in crystalline forms .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Verify triazole/oxadiazole proton environments (e.g., δ 8.2–8.5 ppm for triazole-H) .
    • FT-IR : Confirm carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .
  • Elemental analysis : Validate C, H, N, O content within ±0.3% of theoretical values .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:
Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources.
  • Solubility limitations : Poor aqueous solubility may mask true activity.

Q. Resolution Strategies :

  • Standardized bioassays : Use common protocols (e.g., NIH/WHO guidelines) for antimicrobial or cytotoxicity testing .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (Table 2) to isolate pharmacophores.
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) .

Q. Table 2. Bioactivity of Structural Analogs

Compound ModificationsObserved ActivityReference
Replacement of oxadiazole with thiadiazoleEnhanced antifungal activity
Methyl → Ethyl substitution on triazoleImproved COX-2 inhibition

Advanced: What experimental designs assess environmental persistence?

Methodological Answer:

  • Fate studies : Track degradation in soil/water matrices under controlled pH/temperature (e.g., OECD 307 guidelines) .
  • Ecotoxicological models : Use Daphnia magna or Danio rerio to evaluate acute/chronic toxicity (LC₅₀/EC₅₀) .
  • QSPR modeling : Predict biodegradation half-lives from molecular descriptors (e.g., logP, polar surface area) .

Advanced: What computational approaches predict target binding interactions?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., COX-2 or EGFR kinases) .
  • MD simulations : Analyze stability of ligand-protein complexes over 50–100 ns trajectories (AMBER/CHARMM force fields) .
  • QSAR models : Corrogate electronic parameters (HOMO/LUMO) with IC₅₀ values to design optimized analogs .

Advanced: How do structural modifications influence physicochemical properties?

Methodological Answer:

  • LogP measurements : Replace methyl groups with hydrophilic moieties (e.g., –OH) to enhance solubility .
  • Thermal stability assays : TGA/DSC to assess decomposition points (>200°C for crystalline forms) .
  • pH-dependent solubility : Titrate in buffered solutions (pH 1–10) to identify optimal formulation conditions .

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